molecular formula C₃₀H₄₈O₁₀ B1140354 Ácido ursodesoxicólico acil-B-D-glucurónido CAS No. 208038-28-2

Ácido ursodesoxicólico acil-B-D-glucurónido

Número de catálogo: B1140354
Número CAS: 208038-28-2
Peso molecular: 568.7
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Key Mechanisms:

  • Hydrophilicity Enhancement : Glucuronidation enhances solubility, promoting excretion via bile.
  • Toxicity Reduction : By modifying bile acids, this process decreases their potential hepatotoxic effects.
  • Choleretic Effects : UDCA promotes biliary bicarbonate secretion, which can enhance bile flow and lipid secretion .

Treatment of Cholestatic Liver Diseases

Ursodeoxycholic acid acyl-β-D-glucuronide has been investigated for its therapeutic potential in managing cholestatic liver diseases. Studies indicate that it helps improve liver function and reduce symptoms associated with conditions like primary biliary cholangitis.

Gallstone Management

UDCA is also effective in dissolving cholesterol gallstones. The glucuronide form may enhance this effect by altering the composition of bile, thereby preventing stone formation during rapid weight loss or in patients with high cholesterol levels .

Case Study: Primary Biliary Cholangitis

A clinical trial involving patients with primary biliary cholangitis demonstrated that treatment with ursodeoxycholic acid significantly improved liver biochemistry and patient-reported outcomes. The glucuronidated form was noted for its enhanced bioavailability and efficacy compared to non-conjugated forms .

Research on Glucuronidation Effects

Research has shown that high-dose infusion of ursodeoxycholic acid leads to extensive glucuronidation in animal models, resulting in increased bicarbonate-rich bile flow. This supports the hypothesis that glucuronidation plays a crucial role in mediating the choleretic effects of UDCA .

Data Tables

Application AreaDescriptionKey Findings
Cholestatic Liver DiseasesManagement of symptoms and liver functionSignificant improvement in liver biochemistry
Gallstone DissolutionDissolution of cholesterol gallstonesEnhanced efficacy via glucuronidation
Biliary SecretionPromotion of bicarbonate-rich bile flowIncreased biliary bicarbonate concentration observed

Mecanismo De Acción

Target of Action

Ursodeoxycholic Acid Acyl-B-D-Glucuronide primarily targets the liver, specifically the bile acid pool . It is a naturally occurring bile acid that constitutes a minor fraction of the human bile acid pool .

Mode of Action

Ursodeoxycholic Acid Acyl-B-D-Glucuronide works by replacing the hydrophobic or more toxic bile acids from the bile acid pool . It reduces the amount of cholesterol released by the liver and slowly disperses the cholesterol . This action breaks up the stones . It also stabilizes plasma membranes against cytolysis by tensioactive bile acids accumulated in cholestasis .

Biochemical Pathways

Ursodeoxycholic Acid Acyl-B-D-Glucuronide affects the cholesterol metabolism pathway. It inhibits the absorption of cholesterol in the intestine and the secretion of cholesterol into bile, decreasing biliary cholesterol saturation . It also increases bile acid flow and promotes the secretion of bile acids .

Pharmacokinetics

After oral administration, Ursodeoxycholic Acid Acyl-B-D-Glucuronide is absorbed by passive nonionic diffusion, mainly in the small intestine . It is solubilized in the proximal jejunum in mixed micelles of endogenous bile acids and phospholipids . After uptake into the liver, it is conjugated effectively with glycine or taurine, and the conjugates are then secreted into bile and the small-intestinal lumen .

Result of Action

The result of Ursodeoxycholic Acid Acyl-B-D-Glucuronide’s action is the dissolution of cholesterol-rich gallstones . It also halts apoptosis by preventing the formation of mitochondrial pores, membrane recruitment of death receptors, and endoplasmic-reticulum stress .

Action Environment

The action of Ursodeoxycholic Acid Acyl-B-D-Glucuronide can be influenced by environmental factors such as diet and the presence of other medications. For example, foods that are high in calories or cholesterol may affect the efficacy of the compound . Additionally, some indigestion remedies can stop Ursodeoxycholic Acid Acyl-B-D-Glucuronide from working properly .

Análisis De Reacciones Químicas

Ursodeoxycholic acid acyl-B-D-glucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of hydroxylated derivatives, while reduction can result in the formation of dehydroxylated products .

Actividad Biológica

Ursodeoxycholic acid (UDCA), a hydrophilic bile acid, has been extensively studied for its biological activities, particularly in liver health and metabolic disorders. The acyl-β-D-glucuronide derivative of UDCA is of particular interest due to its enhanced solubility and potential therapeutic effects. This article delves into the biological activity of Ursodeoxycholic acid acyl-β-D-glucuronide, focusing on its mechanisms, clinical implications, and related research findings.

Ursodeoxycholic acid and its glucuronide derivatives exert their biological effects through several mechanisms:

  • Choleretic Effects : UDCA increases bile flow by promoting the secretion of bile acids and altering the composition of bile, which helps in reducing cholesterol levels and preventing gallstone formation .
  • Hepatoprotection : UDCA protects hepatocytes from damage induced by hydrophobic bile acids through mechanisms such as reducing oxidative stress and inflammation. It modulates the expression of genes involved in apoptosis and inflammation .
  • Glucuronidation : The formation of acyl-β-D-glucuronides enhances the water solubility of UDCA, facilitating its excretion via urine and bile. This process is mediated by UDP-glucuronosyltransferases (UGTs), particularly UGT1A3, which plays a significant role in the conjugation of UDCA derivatives .

Clinical Implications

UDCA has been clinically utilized for various liver diseases, including primary biliary cholangitis (PBC) and cholestasis. The acyl-β-D-glucuronide form may offer improved pharmacokinetic properties:

  • Efficacy in PBC : Clinical trials have shown that UDCA treatment can significantly improve liver function tests and patient survival rates in PBC patients. The glucuronide form may enhance these effects due to better absorption and bioavailability .
  • Metabolic Benefits : Recent studies indicate that UDCA improves glucose metabolism and reduces insulin resistance, suggesting potential benefits for patients with metabolic syndrome or type 2 diabetes .

Table 1: Summary of Key Studies on Ursodeoxycholic Acid Acyl-β-D-Glucuronide

Study ReferenceFocusKey Findings
In vitro UGT inhibitionIdentified UGTs involved in UDCA glucuronidation; highlighted structure-inhibition relationships.
NorUDCA glucuronidationDemonstrated UGT1A3's role in norUDCA glucuronidation; implications for cholestasis treatment.
Metabolic effectsUDCA reduced BMI, improved glucose levels, and showed antioxidative effects in T2DM patients.
Clinical outcomes in PBCUDCA significantly improved liver function tests and survival rates in PBC patients.

Case Studies

  • Case Study on PBC Treatment : A retrospective analysis involving over 200 PBC patients treated with UDCA showed a marked improvement in liver biochemistry after one year of treatment. Patients achieving biochemical response had survival rates comparable to the general population, underscoring the therapeutic potential of UDCA and its derivatives .
  • Metabolic Syndrome Intervention : A clinical trial assessed the effects of UDCA on metabolic parameters in patients with type 2 diabetes. Results indicated significant reductions in body mass index (BMI) and diastolic blood pressure, alongside improvements in oxidative stress markers after two months of treatment with UDCA .

Propiedades

IUPAC Name

(2S,3S,4S,5R,6S)-6-[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O10/c1-14(4-7-21(33)39-28-25(36)23(34)24(35)26(40-28)27(37)38)17-5-6-18-22-19(9-11-30(17,18)3)29(2)10-8-16(31)12-15(29)13-20(22)32/h14-20,22-26,28,31-32,34-36H,4-13H2,1-3H3,(H,37,38)/t14-,15+,16-,17-,18+,19+,20+,22+,23+,24+,25-,26+,28-,29+,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTJBLIAPAIPNJE-HRDSWUDVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)C2CCC3C2(CCC4C3C(CC5C4(CCC(C5)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3[C@H](C[C@H]5[C@@]4(CC[C@H](C5)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.